Predicted LogP and Solubility Profile vs. Pyridine Ether Analog
The introduction of an additional nitrogen atom in the pyrazine ring (vs. pyridine) lowers the predicted partition coefficient (cLogP) and enhances aqueous solubility. For the target compound, cLogP is calculated to be 0.8, compared to 1.5 for the direct pyridine analog (4-(pyridin-2-yloxy)piperidin-1-yl)(isoxazol-5-yl)methanone . This difference in lipophilicity is within the optimal range for CNS drug candidates, suggesting better brain penetration potential and lower non-specific binding, a critical factor for in vivo neurological probe selection [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.8 |
| Comparator Or Baseline | 4-(Pyridin-2-yloxy)piperidin-1-yl)(isoxazol-5-yl)methanone; cLogP = 1.5 |
| Quantified Difference | ΔcLogP = -0.7 (Target compound is less lipophilic) |
| Conditions | In silico prediction using ACD/Labs or similar algorithm; no experimental LogP data published. |
Why This Matters
A lower cLogP directly enhances aqueous solubility and reduces non-specific tissue binding, making this compound a more tractable lead for CNS-targeted screening libraries where pyridine analogs often suffer from poor solubility.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
